molecular formula C15H13N3OS2 B2968574 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034396-81-9

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No. B2968574
CAS RN: 2034396-81-9
M. Wt: 315.41
InChI Key: UHTFMBAMKMONLT-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . It is related to pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps including design, synthesis, and evaluation . The process often involves reduction and nucleophilic substitution reactions . The final structure of the compound is usually determined by 1H NMR spectrum .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, with the molecules connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . The optimization of the molecules was accomplished with the PBE0-D3BJ/def2-TZVP/SMD 1,4-dioxane level of theory .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include a Diels–Alder reaction . This reaction leads to the formation of a correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing thiophene and pyrazine derivatives, highlighting their significance in heterocyclic chemistry. For instance, Ahmad et al. (2021) described the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides using Suzuki cross-coupling reactions, emphasizing the importance of these compounds in exploring their electronic and nonlinear optical properties. The study involved density functional theory (DFT) calculations to understand the effect of various substituents on their electronic structures, providing a foundation for further applications in materials science (Ahmad et al., 2021).

Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives, demonstrating different catalytic approaches. Their research extended to computational studies to examine the non-linear optical (NLO) properties of these compounds. The findings suggest potential applications in the development of new materials with specific optical characteristics (Kanwal et al., 2022).

Chemical Reactivity and Potential Applications

The reactivity of thiophenylhydrazonoacetates in heterocyclic synthesis has been explored, leading to the creation of various heterocyclic compounds. Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles, resulting in a range of derivatives with potential applications in pharmaceutical research (Mohareb et al., 2004).

Future Directions

The future directions for this compound could involve further development and evaluation of its anti-tubercular activity . It could also involve further studies on its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTFMBAMKMONLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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